molecular formula C18H18N2OS3 B3237942 N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(phenylthio)propanamide CAS No. 1396814-54-2

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(phenylthio)propanamide

Cat. No.: B3237942
CAS No.: 1396814-54-2
M. Wt: 374.5
InChI Key: YRMKWWHAAJTYPX-UHFFFAOYSA-N
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Description

N-((4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(phenylthio)propanamide is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 4 and a thiophene ring at position 2. The thiazole moiety is linked via a methylene bridge to a propanamide chain bearing a phenylthio group.

Key structural attributes include:

  • Phenylthio-propanamide side chain: May influence lipophilicity and metabolic stability compared to alkylthio or fluorinated analogs .

Properties

IUPAC Name

N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS3/c1-13-16(24-18(20-13)15-8-5-10-23-15)12-19-17(21)9-11-22-14-6-3-2-4-7-14/h2-8,10H,9,11-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMKWWHAAJTYPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structurally related compounds and their properties:

Compound Name/ID Core Structure Substituents/R-Groups Molecular Weight (g/mol) Melting Point (°C) Key Biological Activity Source
N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(phenylthio)propanamide Thiazole-thiophene 4-Methyl, thiophen-2-yl, phenylthio ~375–389* Not reported Not reported Target
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide (7c) Thiazole-oxadiazole 2-Amino-thiazole, methylphenyl 375 134–178 Not reported
N-(4-Methyl-2-(pyridin-3-yl)thiazol-5-yl)-N-(prop-2-yn-1-yl)-3-((3,3,3-trifluoropropyl)thio)propanamide (P6) Thiazole-pyridine Pyridin-3-yl, trifluoropropylthio ~450–470* Not reported Pesticidal
2-(4-Methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide (3) Thiazole-phenyl Phenyl, phenylhydrazinecarbothioamide ~380* Not reported Anticancer (HepG-2 IC50 = 1.61 µg/mL)
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones Triazole-thiazole Sulfonylphenyl, difluorophenyl ~500–550* Not reported Not reported

*Estimated based on molecular formulas.

Key Comparative Insights

Substituent Effects on Bioactivity: Thiophene vs. Pyridine/Phenyl: The target compound’s thiophene substituent may confer distinct electronic properties compared to pyridine (e.g., P6) or phenyl (e.g., compound 3) groups. Fluorinated vs. Phenylthio Chains: Pesticidal compounds like P6 and FA7 feature fluorinated thioethers (e.g., -S-CF3), which increase metabolic stability and lipophilicity compared to the target’s phenylthio group .

Physical Properties: Melting Points: Amino-thiazole derivatives (e.g., 7c–7f) exhibit lower melting points (134–178°C) compared to triazole-thiones (~200–250°C inferred from ), likely due to reduced hydrogen-bonding capacity in the target compound . Spectroscopic Data: The target’s IR spectrum would likely show νC=S (1243–1258 cm⁻¹) and νNH (3150–3319 cm⁻¹) bands, consistent with thioamide and amine functionalities in analogous compounds .

Biological Activity Trends: Anticancer Potential: Thiazole-carbothioamide derivatives (e.g., compound 3) demonstrate potent activity against HepG-2 cells (IC50 < 2 µg/mL), suggesting that the target’s phenylthio chain could be optimized for similar efficacy . Pesticidal Applications: Pyridine-thiazole hybrids (e.g., P6, FA7) are effective in pest control, implying that the target’s thiophene-thiazole core may warrant evaluation in agrochemical screens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(phenylthio)propanamide
Reactant of Route 2
Reactant of Route 2
N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(phenylthio)propanamide

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